Pirenzepine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHMFHUVIITRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023487 | |
| Record name | Pirenzepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pirenzepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.82e-01 g/L | |
| Record name | Pirenzepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28797-61-7 | |
| Record name | Pirenzepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirenzepine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenzepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirenzepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirenzepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pirenzepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology and Receptor Interaction Dynamics of Pirenzepine
Pirenzepine as a Selective M1 Muscarinic Acetylcholine (B1216132) Receptor Antagonist
This compound is a notable pharmacological tool and therapeutic agent, recognized primarily for its selective antagonist activity at the M1 subtype of muscarinic acetylcholine receptors (mAChRs). patsnap.comtaylorandfrancis.com These receptors are integral to the parasympathetic nervous system, mediating a wide array of physiological functions. patsnap.com The M1 receptor, in particular, is predominantly found in the central nervous system and on gastric parietal cells. patsnap.com this compound's ability to selectively block these M1 receptors underpins its mechanism of action. patsnap.com
Subtype Selectivity Profiles of this compound at Muscarinic Receptors
This compound exhibits a distinct selectivity profile for the five subtypes of muscarinic receptors (M1-M5). It demonstrates a significantly higher affinity for the M1 receptor subtype compared to the other four. taylorandfrancis.comdrugbank.comdergipark.org.tr This selectivity is a key feature that distinguishes it from non-selective muscarinic antagonists. drugbank.com
Research has consistently shown that this compound's affinity for M1 receptors, often found in the cerebral cortex and sympathetic ganglia, is considerably greater than its affinity for M2 receptors in the heart and M3 receptors in glandular and smooth muscle tissues. taylorandfrancis.comdrugbank.com Specifically, in vitro radioligand binding assays have quantified this selectivity, showing that this compound's affinity for the M1 subtype is markedly higher—up to 98-fold greater than for the M2 subtype. dergipark.org.tr While it has the highest affinity for M1 receptors, it also shows a notable affinity for M4 receptors. taylorandfrancis.comfrontiersin.org Its affinity for M2, M3, and M5 receptors is comparatively lower. drugbank.comcaymanchem.com This preferential binding to M1 and M4 receptors has been a subject of interest in various therapeutic contexts. taylorandfrancis.com
The rank order of selectivity among several muscarinic antagonists has been established as this compound > dicyclomine (B1218976) > trihexyphenidyl (B89730) > atropine (B194438), highlighting this compound's superior M1 selectivity. drugbank.com This selectivity allows for more targeted pharmacological effects, such as the reduction of gastric acid secretion, with a lower incidence of the widespread anticholinergic side effects associated with less selective agents. patsnap.comtaylorandfrancis.com
Comparative Receptor Binding Affinity and Specificity of this compound vs. Non-selective Antagonists
When compared to non-selective muscarinic antagonists like atropine, the distinct binding profile of this compound becomes evident. Atropine displays similar high affinity for all muscarinic receptor subtypes (M1, M2, and M3), with only slight variations in its IC50 values across these receptors. drugbank.com This lack of selectivity means atropine affects a broad range of muscarinic receptor-mediated functions throughout the body. drugbank.com
In contrast, this compound, along with other selective antagonists like dicyclomine and trihexyphenidyl, shows a clear preference for the M1 receptor subtype. drugbank.com While their affinity values for the M1 receptor are in a similar nanomolar range to that of atropine, they exhibit significantly lower affinity for cardiac (M2) and glandular (M3) receptors. drugbank.com This discrimination between M1 and other peripheral muscarinic subtypes is a defining characteristic of this compound. drugbank.com
The following table summarizes the binding affinities (Ki values in nM) of this compound and the non-selective antagonist atropine for human muscarinic receptor subtypes.
| Antagonist | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M1 vs M2 Selectivity Ratio |
| This compound | 11.48 caymanchem.com | 602.56 caymanchem.com | 151.36 caymanchem.com | 199.53 caymanchem.com | ~52.5x |
| Atropine | ~1.6 - 2 drugbank.comdergipark.org.tr | ~2.6 - 4.6 drugbank.comdergipark.org.tr | ~4.6 drugbank.com | - | ~2x dergipark.org.tr |
Data sourced from competitive binding assays.
This data clearly illustrates this compound's M1-selective profile in contrast to the non-selective nature of atropine.
Ligand-Receptor Binding Kinetics and Conformational Dynamics of this compound with M1 Receptors
The interaction between this compound and the M1 muscarinic receptor is a dynamic process that involves more than a simple binding event. It encompasses multi-step binding processes, receptor isomerization, and changes in the receptor's quaternary structure. nih.govresearchgate.net
Multi-step Binding Processes and Receptor Isomerization Induced by this compound
The binding of this compound to the M1 receptor is not a single-step event but rather a complex process involving sequential conformational changes in the receptor. nih.govnih.gov Studies utilizing fluorescence-based approaches have elucidated a three-step mechanism for the binding of a fluorescent this compound derivative (Bodipy-pirenzepine) to M1 receptors. nih.govnih.gov
This process is initiated by a rapid binding of the ligand to a peripheral site on the receptor. This initial interaction triggers a series of conformational changes, or receptor isomerization, which allows the ligand to move into the inner regions of the receptor protein. nih.govnih.gov These conformational shifts ultimately lead to a high-affinity binding state. nih.govnih.gov The time course of association for this compound with M1 receptors is similar to that of another M1-selective antagonist, telenzepine; however, their dissociation rates differ significantly, with this compound dissociating much faster. karger.com
This compound-Induced M1 Receptor Dimerization and Oligomerization
The interaction of this compound with M1 receptors can also influence the receptor's quaternary structure. Evidence from fluorescence correlation spectroscopy and brightness analysis suggests that in the absence of a ligand, M1 receptors exist predominantly as monomers. nih.govnih.gov However, upon binding of this compound, a significant portion of these monomers dimerize. nih.govnih.gov This ligand-induced dimerization is a key aspect of the binding process and contributes to the formation of a high-affinity state. nih.gov
While some studies indicate that this compound promotes the dimerization and even oligomerization of M1 receptors in transfected cell systems researchgate.netacs.org, other research using fluorescence intensity fluctuation spectrometry on neuronal cultures has shown that both the agonist carbachol (B1668302) and the antagonist this compound can favor the monomerization of the M1 receptor. pnas.org Another study also found that the fraction of M1 receptor oligomers increases in the presence of this compound. biorxiv.org The topic of how antagonist ligands, in general, affect receptor quaternary organization is complex and can vary depending on the specific ligand and receptor system being studied. researchgate.net
Allosteric Modulations of this compound Binding
The binding of this compound to the orthosteric site of the M1 receptor can be influenced by allosteric modulators that bind to a different site on the receptor. For instance, the compound tacrine (B349632) is known to be a potent allosteric modulator of [3H]this compound binding to M1 receptors. nih.gov
Furthermore, studies with fluorescent derivatives of this compound have suggested that these molecules might act as bitopic ligands, interacting with both the primary acetylcholine binding site (orthosteric site) and an allosteric binding domain. acs.orgresearchgate.net The sensitivity of the dissociation of certain Bodipy-labeled this compound derivatives to the presence of the allosteric modulator brucine (B1667951) supports this concept. acs.org This suggests that the linker connecting the this compound moiety to the fluorophore can influence whether the compound interacts with the allosteric site. acs.org The bis-quaternary compound W84 has also been shown to allosterically affect [3H]this compound binding to M1-receptors with a higher potency than tacrine, likely through a different mechanism. nih.gov
Intracellular Signal Transduction Pathways Modulated by this compound
This compound, a selective M1 muscarinic receptor antagonist, modulates several intracellular signal transduction pathways. drugbank.commedicaldialogues.in Muscarinic acetylcholine receptors, including the M1 subtype, are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation. drugbank.commedicaldialogues.inguidetopharmacology.org These responses include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. drugbank.commedicaldialogues.in The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes primarily couple to Gi/o proteins. guidetopharmacology.orgwikipedia.org
Inhibition of Adenylate Cyclase Activity
This compound's interaction with muscarinic receptors can lead to the inhibition of adenylate cyclase activity. This process is primarily mediated by M2 and M4 receptors, which are negatively coupled to adenylate cyclase through Gi/o proteins. guidetopharmacology.orgbiologists.com Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels. biologists.comlibretexts.org
However, the role of this compound, an M1-selective antagonist, in this pathway is more complex. While M1 receptors are not the primary mediators of adenylate cyclase inhibition, some studies suggest a potential for M1 receptors to couple to Gi/o proteins and thus decrease cAMP signaling. frontiersin.org Research on the effects of various muscarinic antagonists on adenylate cyclase activity in the rat corpus striatum and heart has shown that the response in the corpus striatum is relatively insensitive to this compound. nih.gov This suggests that in this brain region, non-M1, non-M2 sites are responsible for inhibiting adenylate cyclase. nih.gov In contrast, in guinea pig gallbladder, this compound was found to be less potent than the M3 antagonist 4-DAMP in antagonizing the inhibition of cAMP formation, further indicating that M1 receptors are not the primary subtype involved in this specific signaling event. sci-hub.se
One study demonstrated that this compound can distinguish between muscarinic receptor-mediated phosphoinositide breakdown and the inhibition of adenylate cyclase, highlighting the differential coupling of muscarinic receptor subtypes to various signaling pathways. nih.gov
Modulation of Phosphoinositide Metabolism
This compound significantly modulates phosphoinositide metabolism, a key signaling pathway for M1, M3, and M5 muscarinic receptors. guidetopharmacology.orgwikipedia.org These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). sigmaaldrich.comwikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). libretexts.orgphysiology.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). libretexts.orgphysiology.orgslideshare.net
As an M1-selective antagonist, this compound blocks the activation of this pathway. nih.gov For example, in rat hippocampal slices, this compound inhibits the agonist-induced accumulation of inositol phosphates. capes.gov.br Similarly, in cultured human retinal pigment epithelium cells, the response to the muscarinic agonist carbachol, which includes increased inositol phosphate (B84403) accumulation, is blocked by this compound. capes.gov.br Studies in rat renal proximal tubules have also shown that the increase in inositol phosphate production caused by cholinergic agonists is inhibited by this compound, pointing to the involvement of M1-like receptors. nih.govphysiology.org
The potency of this compound in blocking phosphoinositide turnover further confirms its selectivity for M1 receptors over other subtypes involved in this pathway. sci-hub.se
Regulation of G Protein-Coupled Potassium Channels
This compound influences the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, primarily through its antagonism of M1 and M2 muscarinic receptors. Activation of M2 receptors, which are coupled to Gi/o proteins, leads to the opening of GIRK channels, causing membrane hyperpolarization and a decrease in neuronal excitability. frontiersin.orgfrontiersin.org Conversely, activation of M1 receptors, coupled to Gq/11 proteins, leads to the closure of certain potassium channels, including KCNQ (Kv7) channels, which contributes to neuronal depolarization. frontiersin.orgresearchgate.net
This compound's effect depends on the specific receptor subtype it is blocking. By antagonizing M1 receptors, this compound can prevent the suppression of KCNQ channel currents. researchgate.net For instance, the blockade of KCNQ channel currents by the agonist carbachol is reversed by this compound. researchgate.net Research has also shown that M1 receptor stimulation can trigger the surface transport of KCNQ channel subunits, a process that is halted by this compound. biologists.com
In the context of GIRK channels, studies in rat sympathetic neurons have shown that the activation of these channels by carbachol is mediated by M2 receptors and is not antagonized by this compound, highlighting the selectivity of receptor-channel coupling. nih.govcapes.gov.br However, M1 receptor activation can indirectly modulate other potassium channels, such as the inwardly rectifying Kir2 channels, by depleting membrane PIP2, which in turn enhances the temporal summation of excitatory synaptic potentials. nih.gov
| Channel Type | Effect of M1 Agonist | Effect of this compound |
| KCNQ (Kv7) | Suppression of current | Reverses suppression |
| GIRK (Kir3) | Indirect modulation | Blocks M1-mediated effects |
| Kir2 | Reduction of current | Prevents reduction |
Alteration of Excitatory Postsynaptic Potentials (EPSPs) via M1 Receptors
This compound plays a crucial role in modulating excitatory postsynaptic potentials (EPSPs) by blocking M1 receptors. taylorandfrancis.com The activation of M1 receptors is known to mediate a slow EPSP in postganglionic nerves. wikipedia.orgwikipedia.org By binding to and blocking these receptors, this compound reduces the amplitude and frequency of EPSPs. taylorandfrancis.comjneurosci.org
In the prefrontal cortex, acetylcholine (ACh) enhances sEPSP attributes preferentially in certain neurons, an effect that is blocked by this compound, indicating M1 receptor dependency. jneurosci.org When M1 receptors are blocked by this compound, ACh can instead cause a reduction in sEPSP frequencies, suggesting that other muscarinic receptor subtypes may have an opposing effect on synaptic transmission. jneurosci.org
Preclinical Research Models and Methodologies for Pirenzepine
In Vivo Animal Models in Pirenzepine Research
Animal models are indispensable for studying the effects of this compound on complex physiological processes, particularly in the context of eye growth and myopia development. Various species are used to model human refractive errors. escholarship.orgviamedica.plnih.gov
This compound's efficacy in controlling myopia has been extensively studied in a range of animal models, including chicks, tree shrews, rhesus monkeys, and guinea pigs. viamedica.plarvojournals.orgarvojournals.orgutah.edusemanticscholar.org These models are crucial because they can replicate the key features of human myopia, such as the excessive axial elongation of the eye. scirp.org The consistent finding across these diverse species is that muscarinic antagonists, including the selective M1 antagonist this compound, can effectively inhibit the development of experimentally induced myopia. arvojournals.orgutah.eduscirp.org
Form-deprivation myopia (FDM) is a widely used experimental model where one eye is deprived of clear form vision, typically by using a diffuser or goggle, leading to axial elongation and myopia. scirp.orgutah.edu This model has been successfully established in numerous species. scirp.org
Chicks: this compound has been shown to prevent the excessive axial elongation associated with form-deprivation myopia in chicks. arvojournals.orgarvojournals.org These studies have been instrumental in demonstrating that the anti-myopia effect of this compound is not dependent on its effects on accommodation, as the avian ciliary muscle is controlled by nicotinic, not muscarinic, receptors. utah.edu
Tree Shrews: In the tree shrew, a mammal with a visual system more similar to primates, this compound has also been proven effective in reducing myopia and eye enlargement caused by form deprivation. arvojournals.orgsemanticscholar.org
Monkeys: Studies in rhesus monkeys, a primate model closely related to humans, have confirmed that topically applied this compound can effectively reduce the progression of form-deprivation myopia. arvojournals.orgutah.edu
Guinea Pigs: The guinea pig is another mammalian model where this compound has been shown to prevent form-deprivation myopia by inhibiting axial elongation. scirp.org
Lens-induced myopia (LIM) is another common model where a negative-powered lens is placed in front of an eye, imposing hyperopic defocus and stimulating eye growth to compensate, resulting in myopia. arvojournals.orgutah.edu
Chicks: In chicks, this compound significantly inhibits the development of myopia induced by negative lenses. arvojournals.orgnih.gov Interestingly, while it blocks the effects of negative-lens defocus, it does not appear to alter the hyperopia induced by positive lenses. arvojournals.orgnih.gov One study compared the refractive error in chicks treated with a -10 D lens and this compound versus a vehicle group. The this compound group showed significantly less myopia (-1.1 ± 1.5 D) compared to the vehicle group (-8.8 ± 1.1 D). arvojournals.orgnih.gov
Tree Shrews and Guinea Pigs: this compound has also been reported to effectively inhibit negative-lens-induced myopia in mammalian models such as the tree shrew and guinea pig. arvojournals.orgscirp.org
Interactive Table of Research Findings: this compound in Lens-Induced Myopia in Chicks
| Treatment Group | Mean Refractive Error (Diopters ± SEM) | Key Finding | Reference |
|---|---|---|---|
| -10 D Lens + this compound | -1.1 ± 1.5 D | Significant inhibition of myopia | arvojournals.orgnih.gov |
| -10 D Lens + Vehicle | -8.8 ± 1.1 D | Pronounced myopia development | arvojournals.orgnih.gov |
| +10 D Lens + this compound | +8.1 ± 0.6 D | No significant alteration of hyperopia | arvojournals.orgnih.gov |
Form-Deprivation Myopia Studies
Peripheral Neuropathy Animal Models
This compound has shown significant promise in preclinical models of peripheral neuropathy, a debilitating condition arising from various etiologies.
Diabetic Peripheral Neuropathy Models (Type 1 and Type 2)
In rodent models of both type 1 (streptozotocin-induced) and type 2 (db/db mice) diabetes, this compound has demonstrated the ability to prevent and even reverse established signs of peripheral neuropathy. jci.org Studies have shown that pharmacological blockade of the M1 muscarinic receptor with this compound can overcome mitochondrial dysfunction induced by diabetes and activate AMP-activated protein kinase (AMPK). jci.org This action leads to the prevention or reversal of key neuropathy indicators such as the depletion of sensory nerve terminals (intraepidermal nerve fibers or IENF), reduced thermal sensation (thermal hypoalgesia), and slowing of nerve conduction. jci.org
In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, this compound treatment prevented the slowing of both motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV). google.com Furthermore, in db/db mice, a model for type 2 diabetes, topical application of this compound prevented tactile allodynia, thermal hypoalgesia, and the loss of IENF in the treated paw. nih.gov Research indicates that this compound's therapeutic effects in these models are linked to the protection of AMPK and mitochondrial activity within the sensory ganglia. jci.org
Table 1: Effects of this compound in Diabetic Neuropathy Models
| Model | Neuropathy Indicator | Effect of this compound | Reference |
| STZ-induced diabetic mice (Type 1) | Thermal hypoalgesia, IENF depletion | Prevention and reversal | jci.org |
| db/db mice (Type 2) | Thermal hypoalgesia, IENF depletion | Reversal | jci.org |
| STZ-induced diabetic rats (Type 1) | MNCV and SNCV slowing | Prevention | google.com |
| STZ-induced diabetic mice (Type 1) | Tactile allodynia, thermal hypoalgesia, IENF loss | Prevention (topical application) | nih.gov |
Chemotherapy-Induced Peripheral Neuropathy Models
The neuroprotective effects of this compound extend to models of chemotherapy-induced peripheral neuropathy (CIPN). In mice treated with chemotherapeutic agents such as dichloroacetate (B87207) and paclitaxel (B517696), this compound was found to prevent the development of peripheral neuropathy. jci.org Specifically, in a mouse model using dichloroacetic acid (DCA), this compound prevented paw thermal hypoalgesia and the loss of IENF. jci.org
Further studies have shown that in vitro, this compound can protect dorsal root ganglion (DRG) neurons from the toxic effects of chemotherapeutics like paclitaxel and oxaliplatin (B1677828) by preventing the reduction in neurite outgrowth. jci.orgescholarship.org In vivo research in mice treated with paclitaxel, oxaliplatin, and bortezomib (B1684674) confirmed that subcutaneous this compound treatment could both prevent and reverse signs of neuropathy and neuropathic pain. escholarship.org These findings highlight the potential of M1 receptor antagonism as a therapeutic strategy for CIPN. escholarship.org
HIV-Induced Peripheral Neuropathy Models
Preclinical studies have also explored the efficacy of this compound in models of HIV-associated peripheral neuropathy. In one model, the HIV envelope protein gp120 was used to induce neuropathy, and this compound, along with the specific M1R antagonist muscarinic toxin 7 (MT7), was shown to prevent it. jci.org In vitro studies demonstrated that this compound protected against reduced neurite outgrowth in DRG neurons exposed to gp120. jci.org
Another model utilized a doxycycline (B596269) (DOX)-inducible HIV-trans-activator of transcription (iTAT) transgenic mouse. frontiersin.orgx-mol.net In these mice, the expression of the TAT protein leads to mitochondrial disruption and indices of both sensory and motor peripheral neuropathy. frontiersin.orgx-mol.net Daily administration of this compound prevented all the disorders associated with TAT expression, including motor nerve conduction velocity slowing and the loss of corneal nerves. frontiersin.orgx-mol.net These results suggest that M1R antagonism could be a viable treatment for HIV-associated distal sensory polyneuropathy (HIV-DSP). frontiersin.orgx-mol.netfrontiersin.org
Central Nervous System Receptor Adaptation and Drug Action Mechanisms in Animal Models (e.g., Rat Brain)
While this compound has poor penetration into the central nervous system (CNS), studies involving direct administration into the brain have provided insights into its mechanism of action on muscarinic receptors. jci.orgwikipedia.org In the rat brain, particularly the hippocampus, multiple injections of this compound led to an increase in the number of muscarinic receptors, specifically within the cerebral and cingulate cortices. nih.gov This was accompanied by a lower affinity of these receptors for this compound itself. nih.gov This suggests a distinct mechanism of drug action and adaptation for this compound compared to non-selective antagonists like scopolamine. nih.gov
Autoradiography studies in mouse brains have confirmed the high selectivity of this compound for the M1 muscarinic receptor subtype. nih.gov In the nucleus accumbens of rats, this compound was found to antagonize the oxotremorine-induced facilitation of dopamine (B1211576) release, indicating the involvement of the high-affinity M1 receptor in this process. nih.gov
Research in PRiMA knock-out mice, which have extremely high levels of acetylcholine (B1216132), showed that the developmental adaptation to this environment involves a significant reduction in muscarinic receptor density. plos.orgplos.org This reduction was not subtype-specific, as a similar decrease was observed in the binding of this compound (M1) and AFDX-384 (M2). plos.orgplos.org
Gastric Secretion and Cytoprotection Models
This compound was initially developed for its effects on gastric acid secretion. wikipedia.org In dog models, this compound significantly reduced food- and histamine-stimulated acid and pepsin secretion. nih.gov This effect was associated with a decrease in gastrin and histamine (B1213489) release. nih.gov The proposed mechanism involves the selective blockade of M1 muscarinic receptors on synaptic ganglia and potentially on enterochromaffin-like (ECL) cells, which release histamine. nih.gov
However, studies in muscarinic receptor knockout mice have challenged the direct role of M1 receptors in cholinergic-stimulated gastric acid secretion. In M1 knockout mice, this compound still inhibited carbachol-stimulated gastric acid secretion, suggesting its inhibitory effect is independent of M1-receptor antagonism in this context. physiology.orgresearchgate.net These studies point towards the involvement of M3 and M5 receptors in the cholinergic regulation of acid secretion. physiology.orgresearchgate.net
Beyond its antisecretory effects, this compound has demonstrated cytoprotective properties in various rat models. It was shown to protect the gastric mucosa against damage induced by agents like 0.2 N NaOH, indomethacin, and 50% ethanol. nih.gov This protective action was observed even in the absence of an antisecretory response and appears to be independent of prostaglandins. nih.govresearchgate.net The mechanism of this cytoprotection is not fully understood but involves antagonizing the reduction in gastric mucosal potential difference and the increase in Na+ ion concentration caused by damaging agents. nih.gov
Clinical Research and Therapeutic Efficacy of Pirenzepine
Pirenzepine in Gastrointestinal Pathologies: Research Findings
This compound's primary application has been in the realm of gastroenterology, where its antisecretory and cytoprotective properties have been leveraged to treat a variety of acid-related disorders. patsnap.comdrugbank.com
Clinical trials have demonstrated this compound's efficacy in the healing of duodenal and gastric ulcers. drugbank.comnih.gov Studies comparing this compound to H2-receptor antagonists like cimetidine (B194882) and ranitidine (B14927) have shown comparable healing rates for duodenal ulcers. taylorandfrancis.comjournals.co.zatandfonline.com
In a double-blind controlled trial, 30 patients with duodenal ulcers treated with this compound showed a complete healing rate of 50% after four weeks, which was not significantly different from the 70% healing rate observed in patients treated with cimetidine. journals.co.za Another multicentre, single-blind controlled trial involving 126 patients with duodenal ulcers reported a healing rate of 64.3% with this compound after four weeks, compared to 73.4% with cimetidine, a difference that was not statistically significant. nih.gov Similarly, a double-blind multicentre trial found that after 4 weeks of treatment, 73% of patients in the this compound group had completely healed ulcers, compared to 76% in the cimetidine group. tandfonline.com
Research also indicates that this compound is beneficial in preventing the recurrence of duodenal ulcers due to its cytoprotective action. drugbank.comuchicago.edupharmacompass.com
Table 1: Comparative Healing Rates of this compound in Duodenal Ulcer Trials
| Trial | This compound Healing Rate | Comparator | Comparator Healing Rate | Treatment Duration | Significance |
| Double-blind controlled trial journals.co.za | 50% | Cimetidine | 70% | 4 weeks | Not Significant |
| Multicentre controlled trial nih.gov | 64.3% | Cimetidine | 73.4% | 4 weeks | Not Significant |
| Double-blind multicentre trial tandfonline.com | 73% | Cimetidine | 76% | 4 weeks | Not Significant |
| Open randomized study nih.gov | Significantly higher than placebo | Cimetidine & Ranitidine | Significantly higher than placebo | 28 days | P < 0.05 vs placebo |
This compound has been investigated for its potential role in managing Gastroesophageal Reflux Disease (GERD). patsnap.com A randomized, double-blind, placebo-controlled crossover trial involving 13 patients with GERD assessed the effects of this compound. nih.gov The study found a significant effect for this compound in reducing reflux episodes lasting longer than 5 minutes. nih.gov While not all parameters reached statistical significance, this compound showed a consistent trend towards greater reduction in reflux compared to placebo. nih.gov Notably, a greater reduction in reflux time was observed in the supine position, which may be clinically important for preventing esophageal injury during recumbency. nih.gov
In a 12-week, placebo-controlled, double-blind study of 47 patients with reflux oesophagitis, those receiving this compound experienced significantly greater symptom reduction at 4 and 12 weeks compared to the placebo group. nih.gov After 4 weeks, endoscopic healing or improvement was seen in 54.5% of the this compound group versus 18.2% of the placebo group. nih.gov
This compound has shown efficacy in the treatment of non-ulcer dyspepsia (NUD) and gastritis. nih.govresearchgate.net In a double-blind, placebo-controlled trial with 50 NUD patients, this compound treatment for 4 weeks resulted in a statistically significant improvement in endoscopic findings and greater relief of dyspeptic symptoms compared to placebo. nih.gov Another double-blind multicentre study comparing this compound to placebo in 71 patients with non-ulcer dyspepsia found that 77% of patients on this compound were cured or improved, compared to 61% on placebo, although this difference was not statistically significant. nih.gov
For chronic erosive gastritis, a double-blind trial compared this compound with cimetidine in 114 patients. nih.gov After six weeks, both groups showed significant reductions in pain, heartburn, and nausea. nih.gov Healing of lesions was observed in 78% of the this compound group and 80% of the cimetidine group, indicating comparable efficacy. nih.gov
This compound's therapeutic effects stem from its dual mechanism of action: antisecretory and cytoprotective properties. patsnap.comnih.gov It selectively blocks M1 muscarinic receptors in gastric parietal cells, leading to a reduction in gastric acid secretion. patsnap.compatsnap.com This antisecretory effect is achieved at lower doses than those required to affect other systems, minimizing common anticholinergic side effects. drugbank.compharmacompass.com
Beyond acid suppression, this compound exhibits significant cytoprotective effects. nih.gov These protective activities are attributed to an increase in gastric mucosal blood flow and an enhancement of the gastric transmural electric potential difference. nih.gov this compound is also thought to increase the secretion of gastric mucus, which further protects the stomach lining from acid damage. patsnap.com This combination of reducing acid and bolstering mucosal defenses makes it an effective agent in managing peptic ulcers. patsnap.com
Studies have shown that this compound can potentiate the effects of other antiulcer drugs, such as H2-receptor antagonists like cimetidine and ranitidine. drugbank.comuchicago.edupharmacompass.com This synergistic interaction on parietal cell function can be therapeutically advantageous. tandfonline.com
A multicentre, double-blind study evaluated the combination of ranitidine and this compound for duodenal ulcers. nih.gov While the differences were not statistically significant, the combination of 300 mg/day ranitidine and 50 mg/day this compound tended to show superior healing rates (82% after 4 weeks) compared to ranitidine alone (70%). nih.govresearchgate.net In critically ill patients, combination therapy with ranitidine and this compound was significantly more effective in controlling intragastric pH for stress ulcer prophylaxis than either drug used alone. nih.gov However, another study on refractory duodenal ulcers found that adding this compound to cimetidine did not significantly improve healing rates. researchgate.net Research has also explored the combination of this compound with the proton pump inhibitor vonoprazan, finding that this compound could suppress vonoprazan-induced hypergastrinemia. researchgate.netnii.ac.jp
Antisecretory and Cytoprotective Mechanisms in Clinical Context
This compound in Ocular Pathologies: Research Findings
More recently, this compound has been investigated for its potential in ophthalmology, specifically for controlling the progression of myopia (nearsightedness) in children. taylorandfrancis.com
A two-year, multicenter, randomized, double-masked, placebo-controlled study in the U.S. evaluated a 2% this compound ophthalmic gel in children with myopia. reviewofoptometry.comresearchgate.net The results showed that this compound significantly slowed the progression of myopia. reviewofoptometry.com After two years, the mean increase in myopia was 0.58 diopters in the this compound group compared to 0.99 diopters in the placebo group. reviewofoptometry.comresearchgate.net
Similarly, a one-year multicenter trial in Asian children found that a 2% this compound gel reduced the rate of myopic progression by about 44% compared to placebo. ophed.com Another study with a 2% this compound gel in children aged 8-12 years demonstrated a 50% reduction in myopic progression at one year compared to placebo. arvojournals.org These studies suggest that topical this compound is a promising pharmacological approach for managing myopia in children. arvojournals.org
Table 2: this compound Ophthalmic Gel in Myopia Progression Trials
Myopia Progression Control in Pediatric Populations
Multiple clinical trials have investigated the efficacy of this compound in slowing the progression of myopia in children.
A one-year, multicenter, double-masked, placebo-controlled study in the United States involving 277 children aged 8 to 12 years with myopia ranging from -0.75 to -4.0 D found that a 2% this compound ophthalmic gel applied twice daily reduced myopia progression by 51%. viamedica.pl In this study, the mean increase in myopia was 0.26 D in the this compound group compared to 0.53 D in the placebo group. nih.gov
Consistent with these findings, a study conducted in Singapore, Taiwan, and Hong Kong with 353 children aged 6 to 12 with similar myopic range demonstrated that this compound slowed the annual progression of myopia by 44%. viamedica.plophed.com Specifically, after 12 months, the mean increase in myopia was 0.47 D in the twice-daily 2% gel group, compared to 0.84 D in the placebo group. ophed.com
A subsequent two-year study in the U.S. with 84 children aged 8-12 showed a sustained effect, with a 41% decrease in myopia progression. viamedica.pl Over the two years, the mean increase in myopia was 0.58 D for the this compound group versus 0.99 D for the placebo group. innovations-report.comnih.gov
Clinical Trial Data on this compound for Myopia Control
| Study | Duration | Patient Population | Key Finding |
|---|---|---|---|
| Siatkowski et al. (2004) viamedica.plnih.gov | 1 year | 277 US children (8-12 years) | 51% reduction in myopia progression. |
| Tan et al. (2005) viamedica.plophed.com | 1 year | 353 children in Asia (6-12 years) | 44% reduction in annual myopia progression. |
| Siatkowski et al. (2008) viamedica.plnih.gov | 2 years | 84 US children (8-12 years) | 41% sustained reduction in myopia progression. |
Mechanisms of Myopia Control Beyond Accommodation: Ocular Growth and Axial Elongation
Research suggests that this compound's effect on myopia is not primarily mediated through the accommodative pathway of the eye. reviewofmm.com Studies in animal models, such as chicks, which have different accommodative structures than humans, have shown that this compound can still inhibit myopia. reviewofmm.com This indicates a mechanism of action on the structural components of the eye itself.
Animal studies have demonstrated that this compound can effectively reduce form-deprivation myopia and the associated axial elongation. e-century.usarvojournals.org In tree shrew models of myopia, chronic administration of this compound prevented significant vitreous chamber elongation. arvojournals.org Specifically, in this compound-injected monocularly deprived tree shrews, the vitreous chamber elongated by only 0.05 mm ± 0.04 mm, compared to 0.29 mm ± 0.01 mm in saline-injected controls. arvojournals.org
In studies with chicks, this compound was shown to inhibit the development of myopia induced by negative lenses. arvojournals.org This effect is thought to be due to the slower compensatory changes in ocular growth in response to hyperopic defocus, allowing more time for this compound to exert its inhibitory action. arvojournals.org While a 2008 clinical trial in children showed a significant reduction in refractive error progression with 2% this compound gel, it did not find a significant effect on axial growth. e-century.us However, another one-year study did show a numerically smaller mean increase in axial length in the this compound group (0.20 mm) compared to the placebo group (0.33 mm). ophed.com
Comparative Clinical Efficacy of this compound vs. Other Myopia Control Agents (e.g., Atropine)
This compound and atropine (B194438) are both muscarinic antagonists, but this compound is a selective M1 antagonist, whereas atropine is non-selective. reviewofmm.come-century.us This selectivity gives this compound a theoretical advantage in terms of side effects. e-century.us
A network meta-analysis of 30 randomized controlled trials involving 5,422 eyes found that both atropine and this compound were effective in slowing myopia progression compared to placebo or single vision lenses. researchgate.net The analysis showed that high-dose, moderate-dose, and low-dose atropine markedly slowed myopia progression. researchgate.netnih.gov this compound also showed a moderate effect on reducing the change in refraction and axial length. researchgate.netnih.gov
Specifically, the meta-analysis reported the following mean annual changes in refraction compared to placebo:
High-dose atropine: 0.68 D researchgate.netnih.gov
Moderate-dose atropine: 0.53 D researchgate.netnih.gov
Low-dose atropine: 0.53 D researchgate.netnih.gov
this compound: 0.29 D researchgate.netnih.gov
In terms of axial length change, both atropine and this compound were found to be effective. nih.gov While atropine generally shows higher efficacy, this compound presents a viable alternative. researchgate.netnih.gov
Comparative Efficacy of Myopia Control Agents (vs. Placebo)
| Intervention | Mean Annual Refraction Change (Diopters) | Mean Annual Axial Length Change (mm) |
|---|---|---|
| High-Dose Atropine | 0.68 researchgate.netnih.gov | -0.21 researchgate.netnih.gov |
| Moderate-Dose Atropine | 0.53 researchgate.netnih.gov | -0.21 researchgate.netnih.gov |
| Low-Dose Atropine | 0.53 researchgate.netnih.gov | -0.15 researchgate.netnih.gov |
| This compound | 0.29 researchgate.netnih.gov | -0.09 researchgate.netnih.gov |
This compound in Neurological Pathologies: Emerging Research
Recent research has uncovered potential neuroprotective roles for this compound in the context of peripheral neuropathies.
Neuroprotective Effects in Peripheral Neuropathy Research
Studies have shown that blocking the M1 muscarinic receptor with this compound can prevent and even reverse the effects of peripheral neuropathy in animal models of various underlying diseases, including diabetes, chemotherapy-induced neuropathy, and HIV-related neuropathy. nih.govwinsantor.commedcentral.com This suggests that this compound activates a regenerative pathway for nerve repair under different stressful conditions. winsantor.commedcentral.com Antimuscarinic drugs, including this compound, have been shown to be effective against several aspects of peripheral neuropathy. nih.gov
There is evidence that this compound can stimulate the regrowth of peripheral small nerve fibers. researchgate.net In vitro studies have demonstrated that this compound can increase neurite outgrowth in a dose-dependent manner in adult sensory neurons. winsantor.commedcentral.com Overexpression of the M1 receptor in these neurons inhibited neurite outgrowth, an effect that was partially reversed by the introduction of this compound. medcentral.com
In rodent models of type 1 diabetes, this compound has been shown to reverse the loss of intraepidermal nerve fiber (IENF) profiles, a clinically significant endpoint in peripheral neuropathy. nih.gov Topical application of this compound has also been found to prevent the loss of epidermal nerve fibers in diabetic mice. researchgate.net Furthermore, there is preliminary data suggesting that a topical formulation of this compound may increase the density of certain nerve fibers and promote nerve regrowth. mountsinai.org A Phase II clinical trial demonstrated that topical this compound was able to regenerate peripheral nerves, particularly the axon terminals, over a six-month period in patients with diabetic neuropathy. pfsfoundation.org
The neuroprotective effects of this compound are linked to its ability to enhance mitochondrial function. frontiersin.org Pharmacologically inhibiting the M1 receptor with this compound activates the AMPK/PGC-1α pathway, which is crucial for mitochondrial biogenesis and function. frontiersin.orgresearchgate.netnih.gov This pathway is often impaired in conditions like diabetic neuropathy. researchgate.net
In rodent models of diabetes, this compound treatment was associated with the correction of deactivated AMPK and multiple indices of mitochondrial dysfunction in the dorsal root ganglia (DRG). nih.gov Specifically, this compound was shown to augment the expression of genes in the AMPK/PGC-1α pathway and correct diabetes-induced defects in mitochondrial complex protein expression and oxygen consumption rates. jci.org In vitro studies using human neuroblastoma cells and primary neurons have confirmed that this compound enhances mitochondrial function via the AMPK pathway, leading to increased mitochondrial membrane potential and expression of respiratory chain components. nih.gov
Neurite Outgrowth Promotion in Peripheral Nerve Injury Models
Research into this compound has illuminated its significant role in promoting the growth of neurites, the small projections from a nerve cell body that develop into axons and dendrites. This activity is particularly relevant in the context of peripheral nerve injury models. The foundational concept behind this effect is the theory of "cholinergic constraint," which posits that peripheral sensory neurons exist under a state of continuous inhibition that prevents excessive growth of their terminals. google.com This constraint is primarily mediated by the muscarinic acetylcholine (B1216132) type 1 receptor (M1R). nih.govfrontiersin.org
By acting as a selective M1R antagonist, this compound effectively blocks this inhibitory signaling pathway. google.comgoogle.com This blockade has been shown to activate a regenerative pathway for nerve repair. winsantor.commedcentral.com Studies using primary cultures of sensory neurons from adult rodents demonstrate that this compound enhances neurite outgrowth. google.com In vitro experiments have shown that while overexpression of the M1R inhibits neurite outgrowth, the subsequent introduction of this compound can partially reverse this inhibition. winsantor.commedcentral.com This neuritogenic effect is linked to the activation of downstream signaling pathways, including extracellular signal-regulated protein kinase 1/2 (ERK1/2). researchgate.net
The pro-regenerative effects of this compound are not limited to standard cell cultures but have been demonstrated in various models of peripheral neuropathy. In models of neuropathy induced by the HIV envelope protein gp120, this compound prevented the reduction in neurite outgrowth from exposed dorsal root ganglia (DRG) neurons. nih.govfrontiersin.org Similarly, it has shown protective effects in models of chemotherapy-induced peripheral neuropathy (CIPN), where agents like paclitaxel (B517696) and oxaliplatin (B1677828) cause damage. google.comnih.gov
Table 1: Effect of this compound on Neurite Outgrowth in Cultured Sensory Neurons
| Condition | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Standard Culture (High Growth Factor) | This compound (1 µM) | Augmented total neurite outgrowth per neuron. | researchgate.net |
| HIV Protein (gp120) Exposure | This compound (1 µM) | Prevented the reduction in neurite outgrowth caused by gp120. | nih.gov |
| Chemotherapeutic (Paclitaxel) Exposure | This compound | Showed direct protective effects on peripheral neurons. | nih.gov |
Investigation of this compound in Pain Management for Neuropathic Conditions
The capacity of this compound to promote nerve regeneration has led to its investigation as a therapeutic agent for managing neuropathic pain. umanitoba.ca Neuropathic conditions stemming from diabetes, chemotherapy, or HIV are often characterized by symptoms like thermal hypoalgesia (reduced response to heat) and tactile allodynia (pain from non-painful stimuli), which are linked to the degeneration of peripheral nerve fibers. google.comresearchgate.net
Preclinical studies in rodent models have provided strong evidence for this compound's efficacy. In diabetic mice, topical application of this compound prevented tactile allodynia and thermal hypoalgesia. researchgate.net It also prevented and reversed the depletion of sensory nerve terminals and slowing of nerve conduction in various rodent models of diabetes. nih.gov Furthermore, in a model of chemotherapy-induced painful neuropathy using paclitaxel, treatment with this compound prevented the development of paw tactile allodynia and thermal hyperalgesia. nih.gov The mechanism is believed to involve the reversal of mitochondrial dysfunction and the restoration of nerve fiber integrity. frontiersin.org
These promising preclinical findings have paved the way for clinical investigations in humans. A key area of focus is the use of topical this compound for diabetic peripheral neuropathy. mountsinai.orgpfsfoundation.org Phase 2 clinical trials have been conducted to evaluate the efficacy of a topical this compound formulation (WST-057) in patients with painful diabetic peripheral neuropathy. mountsinai.orgdrugbank.com These trials are designed to assess not only the reduction in pain as a primary outcome but also the potential for nerve regeneration as a secondary outcome, often measured by changes in intraepidermal nerve fiber density. mountsinai.orgpfsfoundation.org The development of a topical formulation is strategic, as it aims to deliver the therapeutic agent locally to the affected areas while minimizing potential systemic effects. researchgate.net
Table 2: Summary of Selected Clinical Trials for Topical this compound in Neuropathic Pain
| Trial Identifier | Condition | Phase | Primary Objective | Secondary Objective Example | Reference |
|---|---|---|---|---|---|
| NCT04005287 | Type 2 Diabetes with Peripheral Neuropathy | Phase 2 | To assess pain reduction. | To evaluate changes in nerve fiber density. | mountsinai.orgdrugbank.com |
| Not specified | Type 2 Diabetes with Painful Peripheral Neuropathy | Phase 2 | To evaluate efficacy of topical solution in treating painful peripheral neuropathy. | To determine if the active has efficacy properties during the 12-week treatment period. | veeva.com |
Pharmacodynamic Interactions and Modulators of Pirenzepine Action
Research on Drug-Drug Interactions Affecting Pirenzepine's Pharmacodynamics
The clinical effects of this compound can be altered by the concurrent administration of other pharmacological agents. Research has focused on several key areas of interaction, including those with other anticholinergic drugs, agents that modify gastric pH, and sedative medications.
When this compound is used concurrently with other drugs possessing antimuscarinic properties, there is a potential for an enhanced or additive effect. medicaldialogues.inmims.com This can lead to an exacerbation of typical anticholinergic side effects. patsnap.com Clinical documentation suggests that anticholinergic side-effects may be enhanced when this compound is given with drugs such as antihistamines, butyrophenones, phenothiazines, and tricyclic antidepressants. service.gov.uk The risk of adverse effects is noted to increase when this compound is combined with a range of anticholinergic compounds. drugbank.commedindia.net
Table 1: Documented Interactions Between this compound and Other Anticholinergic Agents
| Interacting Agent | Type of Interaction | Potential Outcome | Reference(s) |
| General Antimuscarinics | Pharmacodynamic | Enhanced antimuscarinic effects | medicaldialogues.inmims.com |
| Atropine (B194438) | Pharmacodynamic | Increased risk or severity of adverse effects | drugbank.com |
| Scopolamine | Pharmacodynamic | Increased risk or severity of adverse effects | medindia.net |
| Cyclopentolate | Pharmacodynamic | Increased risk or severity of adverse effects | medindia.net |
| Diphenhydramine | Pharmacodynamic | Increased risk or severity of adverse effects | drugbank.com |
| Tricyclic Antidepressants (e.g., Amitriptyline, Desipramine) | Pharmacodynamic | Enhanced anticholinergic side-effects; increased risk of adverse effects | service.gov.ukdrugbank.com |
| Phenothiazines (e.g., Chlorpromazine) | Pharmacodynamic | Enhanced anticholinergic side-effects; increased risk of adverse effects | service.gov.ukdrugbank.com |
This compound's primary therapeutic action involves the reduction of gastric acid. patsnap.com Its interaction with other agents that also modulate gastric pH, such as antacids and H2-receptor antagonists, has been a subject of clinical investigation.
Studies have shown that while drugs affecting gastric pH may alter the absorption and effectiveness of this compound, the combination can also be rationalized for therapeutic benefit. patsnap.comnih.gov In a study involving healthy subjects, the combination of a moderate dose of antacids with this compound was compared to a double dose of antacids alone. The research found that adding this compound to an antacid regimen resulted in a more sustained elevation of postprandial intragastric pH compared to simply doubling the antacid dose. nih.gov Up to a pH of 4, the effects of the combination therapy were nearly identical to the high-dose antacid regimen, supporting the rationale for using this compound in combination with antacids. nih.gov
Table 2: Effect of this compound in Combination with Gastric pH Modulators
| Combination | Study Focus | Key Finding | Reference |
| This compound + Antacids | Effect on postprandial intragastric pH in healthy subjects | The combination caused a more sustained pH elevation compared to a double dose of antacids. | nih.gov |
| This compound + Gastric pH Modulators (e.g., PPIs, H2-antagonists) | General Interaction | May alter the absorption and effectiveness of this compound. | patsnap.com |
This compound may also interact with drugs that have sedative properties, potentially enhancing their effects. patsnap.com Co-administration with certain medications known for causing sedation, such as benzodiazepines and some antihistamines, may lead to increased dizziness and drowsiness. patsnap.com Furthermore, it has been noted that this compound may augment the central nervous system (CNS) depressant activities of opioids like methadone. medindia.net The risk of adverse effects can also be heightened when this compound is combined with barbiturates (e.g., amobarbital, butabarbital) and certain opioids (e.g., codeine, tramadol). drugbank.commedindia.net
Table 3: Interactions Between this compound and Sedative Drugs
| Interacting Sedative Agent | Potential Outcome | Reference(s) |
| Benzodiazepines | Enhanced sedative effects (e.g., increased dizziness and drowsiness) | patsnap.com |
| Sedating Antihistamines | Enhanced sedative effects (e.g., increased dizziness and drowsiness) | patsnap.com |
| Methadone | Increased central nervous system (CNS) depressant activities | medindia.net |
| Tramadol | Increased risk or severity of adverse effects | medindia.net |
| Barbiturates (e.g., Amobarbital) | Increased risk or severity of adverse effects | drugbank.com |
| Codeine | Increased risk or severity of adverse effects | drugbank.com |
Influence of Gastric pH Modulators on this compound Action
This compound as a Modulator of Other Biological Systems
Beyond its role as a muscarinic antagonist, research has uncovered this compound's activity in other biological pathways, indicating a broader pharmacological profile.
A significant finding outside of this compound's anticholinergic function is its ability to inhibit Poly (ADP-Ribose) Polymerase-1 (PARP-1). nih.govnih.govresearchgate.net PARP-1 is a key enzyme in the DNA repair pathway. nih.gov Its activation is a critical step in orchestrating the repair of DNA damage. nih.gov
Research has demonstrated that this compound and its metabolite, LS-75, act as PARP-1 inhibitors. nih.govresearchgate.net This inhibitory action was shown to protect auditory hair cells from ototoxicity induced by the chemotherapy drug cisplatin (B142131). nih.govnih.gov In a study using cochlear organ cultures, cisplatin-induced loss of sensory hair cells was lessened in the presence of this compound. nih.govresearchgate.net Importantly, this protective effect did not compromise the cytotoxic potential of cisplatin against cancer cell lines. nih.govresearchgate.net These findings suggest that the pharmacological inhibition of PARP-1 by this compound could be a potential adjunctive therapy to mitigate side effects of certain anticancer treatments. nih.gov
Table 4: Research Findings on this compound as a PARP-1 Inhibitor
| Research Area | Model System | Key Finding | Implication | Reference(s) |
| Cisplatin-induced ototoxicity | Organ of Corti cultures | This compound and its metabolite (LS-75) mimicked the protective effect seen in PARP-1 deficient cochleae, attenuating sensory hair cell loss. | This compound may serve an otoprotective role during cisplatin-based chemotherapy. | nih.govnih.govresearchgate.net |
| Cisplatin's anticancer efficacy | Cancer cell lines | The cytotoxic potential of cisplatin was unchanged by PARP inhibition with this compound. | This compound's protective effects do not appear to interfere with the primary antitumor action of cisplatin. | nih.govresearchgate.net |
Advanced Topics and Future Research Directions for Pirenzepine
Development of Pirenzepine Analogues and Structural-Activity Relationship (SAR) Studies
Intensive research has been dedicated to synthesizing and evaluating analogues of this compound to better understand their interaction with muscarinic receptors and to develop compounds with improved selectivity and therapeutic profiles. cambridge.org Structure-activity relationship (SAR) studies have been crucial in determining the optimal structural features required for high-affinity binding to specific receptor subtypes.
These studies have explored modifications at various positions of the this compound scaffold. For instance, research on analogues has revealed the importance of the heterocyclic group and the biaryl ring system for binding affinity. researchgate.net Investigations into replacing the morpholine (B109124) group with other small azacycles and exploring different biaryl subunits have provided valuable insights into the structural requirements for potent receptor interaction. researchgate.net Furthermore, the synthesis of a series of N-substituted tropane (B1204802) analogues has demonstrated that modifications to the 2-, N-, and 3-positions can lead to ligands with high affinity and selectivity for the dopamine (B1211576) transporter, highlighting the potential for developing compounds with unique pharmacological profiles. researchgate.net
Fluorescent Derivatives and Ligand-Receptor Interaction Probing
To further elucidate the intricacies of ligand-receptor binding, fluorescent derivatives of this compound have been synthesized. researchgate.netacs.orgnih.govacs.org These molecules, which incorporate fluorophores like Bodipy, Rhodamine Red-X, or Fluorolink Cy3 connected to this compound via various linkers, serve as powerful tools for studying ligand-receptor interactions in real-time. researchgate.netacs.orgnih.gov
The use of Fluorescence Resonance Energy Transfer (FRET) between these fluorescent ligands and receptors fused with green fluorescent protein (EGFP) has enabled detailed characterization of binding kinetics and affinity. researchgate.netacs.orgnih.gov Studies have shown that the length of the linker between this compound and the fluorophore can influence binding affinity, with linkers containing more than six atoms generally leading to high-affinity binding. researchgate.netacs.orgnih.gov Interestingly, kinetic analyses have revealed that the dissociation of some Bodipy derivatives is sensitive to the presence of allosteric modulators, suggesting that these analogues might interact with both the primary (orthosteric) and allosteric binding sites on the receptor. researchgate.netnih.gov This "bitopic" binding characteristic opens up new avenues for designing drugs with nuanced modulatory effects. researchgate.netnih.gov
Translational Research Opportunities for this compound
Originally developed for treating peptic ulcers due to its ability to reduce gastric acid secretion, this compound is now being explored for new therapeutic applications based on a deeper understanding of its mechanism of action. patsnap.comwikipedia.org One of the most promising areas of translational research is its potential use in treating peripheral neuropathy. nih.govnih.govescholarship.org Preclinical studies have shown that topical application of this compound can prevent and even reverse nerve damage in animal models of diabetes. nih.govescholarship.org This has led to the initiation of clinical trials to evaluate the efficacy of topical this compound in patients with painful diabetic peripheral neuropathy. nih.gov The rationale behind this application is the finding that antagonism of the M1 muscarinic receptor can promote sensory axon repair. patsnap.com
Another significant area of investigation is the use of this compound for myopia control in children. wikipedia.orgarvojournals.org Clinical trials have demonstrated that a 2% this compound ophthalmic gel can effectively slow the progression of myopia with an acceptable safety profile. arvojournals.org The proposed mechanism involves the attenuation of axial elongation of the eye. arvojournals.org
Furthermore, this compound and its metabolite, LS-75, have been identified as inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP1), an enzyme involved in DNA repair and cell death. nih.gov This discovery suggests a neuroprotective role for this compound and has opened up research into its potential for treating conditions where PARP1 overactivation is implicated, such as in cisplatin-induced ototoxicity. nih.gov
Unraveling Complex Drug Action Mechanisms and Off-Target Effects Research
While this compound is known as a selective M1 muscarinic receptor antagonist, ongoing research continues to unravel the complexities of its pharmacological actions and potential off-target effects. patsnap.comwikipedia.orgpatsnap.com Its primary mechanism involves blocking M1 receptors on gastric parietal cells, thereby reducing gastric acid secretion. patsnap.compatsnap.com However, its effects are not limited to the stomach. The drug's ability to promote nerve repair and its interaction with PARP1 highlight a broader range of molecular targets and pathways. patsnap.comnih.gov
Investigation of Unexpected Scaffold Rearrangements in this compound Samples
A significant finding in the study of this compound has been the discovery of an unexpected scaffold rearrangement. nih.govresearchgate.net Research has shown that under highly acidic conditions, this compound can convert from its active pharmaceutical ingredient (API) form into a previously uncharacterized benzimidazole (B57391) structure. nih.govresearchgate.net This rearrangement is concerning because the resulting product has a significantly lower affinity for the muscarinic acetylcholine (B1216132) receptor, its intended pharmacological target. nih.govresearchgate.net
Fortunately, studies have indicated that the kinetics of this reaction in gastric acid are slow enough to prevent this rearrangement from occurring in the body after oral administration, thus not posing a direct safety issue for patients. nih.govresearchgate.net However, this discovery highlights a critical issue in the quality control of commercially available chemical samples. It underscores the necessity for rigorous analytical testing and receiving inspections of chemical supplies used in research and pharmaceutical production to ensure the identity and purity of the compounds being studied and administered. nih.govresearchgate.net This finding also has implications for the storage of this compound, as certain conditions, like dissolution in dichloromethane, could potentially facilitate unexpected reactions. researchgate.net
Long-Term Clinical Outcomes and Pharmacoeconomic Research Considerations for this compound
From a pharmacoeconomic perspective, the cost-effectiveness of a drug is a critical factor in its clinical use. While specific pharmacoeconomic analyses for this compound in its traditional use for peptic ulcers are not extensively detailed in recent literature, the principles of such research are important. Pharmacoeconomic studies evaluate the balance between the clinical benefits of a treatment and its associated costs. nih.govnih.gov For newer applications of this compound, such as in peripheral neuropathy or myopia, future pharmacoeconomic research will be crucial to determine its value relative to other available treatments. nih.govarvojournals.org The cost of the drug, its impact on quality of life, and its ability to prevent more costly complications will all be important considerations. nih.gov
Biomarker Discovery in this compound Clinical Trials
The identification of biomarkers is becoming an increasingly important aspect of clinical trials, offering insights into disease mechanisms, treatment response, and patient stratification. In the context of this compound's emerging applications, biomarker discovery holds significant promise. For instance, in clinical trials for painful diabetic peripheral neuropathy, the collection of biosamples from participants is a key component. mountsinai.org
These samples can be used to identify biomarkers of pain and to gain a deeper understanding of the pathophysiology of peripheral neuropathy in different patient populations. mountsinai.org Potential biomarkers could include markers of oxidative stress, inflammation, and vascular activation, which have been linked to diabetic neuropathy. oup.com For example, studies have shown associations between macrophage activation markers and impaired peripheral nerve function, as well as links between certain chemokines in the cerebrospinal fluid and neuropathic pain. oup.com By analyzing such biomarkers in this compound clinical trials, researchers may be able to predict which patients are most likely to respond to treatment and to monitor the biological effects of the drug more precisely.
Pharmacogenomic Considerations in this compound Responsiveness
The clinical response to this compound, both in terms of therapeutic efficacy and individual variability, may be influenced by genetic factors. Pharmacogenomics, the study of how genes affect a person's response to drugs, provides a framework for understanding these variations. For this compound, this primarily involves considering genetic polymorphisms in its pharmacological target, the M1 muscarinic acetylcholine receptor, as well as in enzymes responsible for its metabolism.
Genetic variability in the M1 muscarinic receptor (CHRM1 gene) can theoretically alter the binding affinity of this compound and the subsequent cellular response. The CHRM1 gene is located on chromosome 11q13. atsjournals.org Studies have identified several single-nucleotide polymorphisms (SNPs) in the CHRM1 gene, and while research directly linking these to this compound response is limited, associations with disease susceptibility offer indirect evidence of their functional importance. For instance, certain polymorphisms in the CHRM1 gene have been associated with susceptibility to asthma in Japanese subjects. atsjournals.org Given that M1 receptors are involved in vagally induced bronchoconstriction, genetic variations affecting the receptor's structure or expression could influence the effectiveness of an M1 antagonist like this compound in respiratory-related research. atsjournals.org
Furthermore, research into the pharmacogenetics of antipsychotic drugs that interact with muscarinic receptors provides a model for potential pharmacogenomic effects relevant to this compound. For example, studies on olanzapine, which has an affinity for muscarinic receptors, have investigated associations between clinical response and polymorphisms in serotonin (B10506) receptor genes. nih.govuiowa.edunih.gov While not the primary target of this compound, this highlights the potential for genetic variations in receptor genes to influence drug response.
The metabolism of this compound is another area where pharmacogenomics could play a significant role. The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of many drugs. nih.gov Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. slideshare.net Such variations can dramatically affect drug concentrations in the body, influencing both efficacy and the likelihood of adverse effects. nih.gov While specific studies on the CYP enzymes that metabolize this compound and the impact of their genetic variants are not extensively documented in publicly available research, it is a critical area for future investigation. For instance, genotype-predicted activity of CYP1A2 has been associated with cognitive scores in individuals taking clozapine, a drug sometimes used with this compound. nih.gov
The table below summarizes key genes and their potential pharmacogenomic relevance to this compound responsiveness based on current understanding.
| Gene | Gene Product | Potential Impact on this compound Response |
| CHRM1 | Muscarinic Acetylcholine Receptor M1 | Variations may alter this compound's binding affinity and pharmacodynamic response. |
| CYP family (e.g., CYP1A2, CYP2D6, CYP3A4) | Cytochrome P450 Enzymes | Polymorphisms could alter the rate of this compound metabolism, affecting its plasma concentration and duration of action. |
Future research, including genome-wide association studies (GWAS), could more definitively identify genetic markers associated with this compound efficacy and safety. Such studies would pave the way for personalized medicine approaches, allowing for the selection of individuals more likely to respond favorably to this compound based on their genetic makeup.
Q & A
Q. How should researchers design experiments to assess pirenzepine’s antagonistic effects on muscarinic acetylcholine receptors (mAChRs)?
Methodological Answer:
- In vitro models : Use concentration-response curves with agonists (e.g., acetylcholine or methacholine) to measure this compound’s inhibitory effects. Parameters like EC50, Emax, and Hill slopes (e.g., n = 2.35 for this compound in gastric acid secretion models) can be derived via non-linear regression models .
- Functional assays : Measure downstream effects (e.g., IP accumulation or mitochondrial OXPHOS protein levels via Western blotting) to validate receptor antagonism. Ensure controls for basal activity and maximal responses to avoid confounding results .
Q. What methodologies determine this compound’s selectivity for M1 vs. other mAChR subtypes?
Methodological Answer:
- Radioligand binding assays : Compare this compound’s affinity (e.g., IC50 values) in tissues with distinct receptor subtypes (e.g., cerebral cortex vs. myocardium). Note that G-protein coupling (e.g., GppNHp treatment) can influence binding kinetics, requiring careful adjustment of assay conditions .
- Functional selectivity : Use tissue-specific models (e.g., gastric acid secretion for M1/M3 vs. cardiac models for M2) to correlate receptor activation with physiological outcomes .
Q. What in vivo models are appropriate for studying this compound’s effects on neurotransmitter systems?
Methodological Answer:
- Hormonal secretion models : Administer this compound prior to dopamine agonists (e.g., L-dopa) or adrenergic stimulants (e.g., clonidine) in animal/human studies. Measure downstream effects like growth hormone (GH) secretion inhibition using immunoassays .
- Behavioral assays : Pair this compound with cholinergic agonists in cognitive or visual discrimination tasks, analyzing accuracy, response latency, and errors of omission via ANOVA with post hoc tests (e.g., Scheffé F-test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound binding affinities across studies?
Methodological Answer:
- Assay condition standardization : Control for variables like G-protein coupling (e.g., GppNHp presence), tissue source, and ligand concentration. For example, cortical M1 receptors show higher this compound affinity (2 × 10⁻⁸ M) under G-protein-sensitive conditions .
- Data reanalysis : Apply global fitting models (e.g., Schild equation with constrained slopes) to historical datasets to harmonize parameter estimates (e.g., pA2 or pKB values) .
Q. What advanced statistical approaches validate this compound’s mechanism of antagonism (competitive vs. allosteric)?
Methodological Answer:
- Schild analysis : Fit concentration-response data to the Schild equation (slope = 1 for competitive antagonism). Use non-linear global fitting (e.g., GraphPad Prism) to estimate pA2 values. For example, this compound’s pKB of 8.0 ± 0.2 aligns with competitive M1 antagonism .
- Maximal response retention : Confirm that this compound causes rightward shifts without depressing Emax, distinguishing it from non-competitive antagonists .
Q. How do this compound’s mitochondrial effects influence its therapeutic profile?
Methodological Answer:
- OXPHOS protein quantification : Treat cell lines (e.g., SH-SY5Y) with this compound (1 µM, 8h) and perform Western blotting for respiratory complex proteins (e.g., Complex I–V). Normalize to total protein and analyze via unpaired t-tests .
- Functional assays : Measure mitochondrial membrane potential using DiBAC4(3) fluorescence, ensuring KCl depolarization controls to validate neuronal viability .
Q. How can researchers optimize this compound dosing in long-term studies (e.g., myopia progression trials)?
Methodological Answer:
- Parallel-group designs : Use double-masked, placebo-controlled trials (e.g., 2% this compound ophthalmic gel in children) with annual follow-ups. Monitor refractive error changes via autorefractors and analyze safety endpoints (e.g., pupillary diameter) with mixed-effects models .
- Pharmacokinetic modeling : Corporate aqueous humor sampling in animal models to estimate ocular bioavailability and guide human dosing .
Data Analysis and Interpretation
Q. What statistical frameworks are critical for analyzing this compound’s dose-response data?
Methodological Answer:
Q. How should researchers address variability in this compound’s Schild slopes across receptor subtypes?
Methodological Answer:
- Model comparison : Test datasets against both competitive (slope = 1) and allosteric models. For example, this compound’s slope of 1.75 at M3 receptors may indicate cooperative binding, requiring validation via mutagenesis or structural studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
